Bicuculline methobromide

Electrophysiology Patch-Clamp Formulation

Bicuculline methobromide is the quaternary ammonium salt of (+)-bicuculline, engineered to overcome the free base’s poor aqueous solubility. It delivers 50 mM (23.11 mg/mL) water solubility—>100-fold improvement—enabling concentrated aqueous stock preparation without DMSO or organic solvents. This eliminates solvent-induced artifacts in patch-clamp electrophysiology and in vivo microinfusion studies. As a competitive GABAₐ receptor antagonist (IC₅₀ 3 µM), it reliably induces epileptiform activity while exhibiting superior chemical stability and reduced batch-to-batch variability. Researchers using free base bicuculline compromise reproducibility; this salt is the standard for aqueous-based CNS pharmacology.

Molecular Formula C21H20BrNO6
Molecular Weight 462.3 g/mol
CAS No. 66016-70-4
Cat. No. B1663182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicuculline methobromide
CAS66016-70-4
Synonyms1(S),9(R)-(-)-Bicuculline methbromide;  (5S)-5-[(6R)-6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide
Molecular FormulaC21H20BrNO6
Molecular Weight462.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
InChIInChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
InChIKeyBWXCECYGGMGBHD-GRTNUQQKSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicuculline Methobromide: Water-Soluble GABAA Antagonist for Electrophysiology and Seizure Modeling


Bicuculline methobromide (CAS 66016-70-4), the methobromide salt of (+)-bicuculline, is a competitive antagonist of GABAA receptors with an IC50 of 3 μM [1]. It induces clonic-tonic convulsions in mammals and blocks Ca2+-activated potassium (SK) channels, making it a standard tool for inducing epileptiform activity in experimental models [1]. As a quaternary ammonium derivative, it exhibits significantly enhanced water solubility and stability relative to the parent compound (+)-bicuculline .

Why Bicuculline Methobromide Cannot Be Substituted with Free Base Bicuculline


The free base (+)-bicuculline suffers from poor aqueous solubility, limiting its utility in physiological buffers and requiring organic solvents that can confound electrophysiological recordings. Bicuculline methobromide overcomes this barrier, delivering solubility of 50 mM (23.11 mg/mL) in water—a >100-fold improvement over the parent compound . Furthermore, it exhibits superior chemical stability, reducing batch-to-batch variability and experimental drift . Attempts to substitute with free base bicuculline compromise experimental reproducibility, particularly in patch-clamp electrophysiology and in vivo microinfusion studies where solvent artifacts are unacceptable .

Quantitative Evidence Differentiating Bicuculline Methobromide from Comparators


Enhanced Aqueous Solubility Enables Solvent-Free Electrophysiology

Bicuculline methobromide achieves water solubility of 50 mM (23.11 mg/mL), whereas the free base (+)-bicuculline is practically insoluble in water and requires organic solvents such as DMSO . This solubility enhancement is a direct consequence of quaternization with a methyl bromide group, eliminating the need for solvent vehicles that can alter membrane properties and ion channel function .

Electrophysiology Patch-Clamp Formulation

Direct Blockade of SK Channels Distinguishes from Picrotoxin

In whole-cell patch-clamp recordings from thalamic reticular nucleus neurons, bicuculline methobromide (5–60 μM) enhanced low-threshold calcium spike bursts, an effect not reproduced by picrotoxin at concentrations up to 300 μM [1]. Voltage-clamp analysis revealed that bicuculline methobromide directly blocks the afterhyperpolarization (AHP) current mediated by small-conductance Ca2+-activated K+ (SK) channels, with an effect mimicked by apamin at 100 nM [1].

Electrophysiology SK channels Thalamus

Non-GABAergic Side Effects Differentiate from Gabazine (SR-95531)

Microiontophoretic application of bicuculline (BIC) in primary auditory cortex of Mongolian gerbils resulted in substantial broadening of frequency tuning and elimination of synchronized responses to amplitude-modulated tones, effects that were not replicated by gabazine (SR-95531) [1]. The bicuculline-induced increase in local field potential amplitude was significantly more pronounced than that after gabazine, indicating additional dose-dependent side effects likely on calcium-dependent potassium channels [2].

Electrophysiology Auditory Cortex GABAA Antagonists

In Vivo Central Activity Confirmed at Low Doses

Intracerebral administration of bicuculline methobromide at 0.6 nmol/rat significantly weakened the antiallodynic effect of Neurotropin, demonstrating in vivo central GABAA antagonism at nanomolar doses [1]. This confirms that the methobromide salt retains full receptor antagonist activity in intact neural circuits, validating its use in behavioral and disease model studies.

Neuropharmacology Pain Seizure

Optimal Use Cases for Bicuculline Methobromide Based on Quantitative Evidence


In Vitro Electrophysiology Requiring Solvent-Free GABAA Blockade

Patch-clamp and slice electrophysiology experiments where organic solvents (e.g., DMSO) alter membrane properties or ion channel function. Bicuculline methobromide's 50 mM water solubility enables preparation of concentrated aqueous stock solutions, eliminating solvent artifacts while maintaining potent GABAA receptor antagonism (IC50 3 μM) [1]. Note: Non-GABAergic SK channel blockade (AHP inhibition) occurs at 5–60 μM; use gabazine if pure GABAA antagonism is required [2].

In Vivo Microinfusion Studies of Central GABAergic Function

Cannula-based drug delivery into discrete brain regions where solvent vehicles would cause tissue damage or confound behavioral readouts. Intracerebral doses as low as 0.6 nmol/rat produce significant functional antagonism of GABAA receptors, confirming efficacy in intact neural circuits [1]. The aqueous formulation ensures compatibility with artificial cerebrospinal fluid (aCSF) vehicles.

Acute Seizure Induction in Rodent Epilepsy Models

Bicuculline methobromide reliably induces clonic-tonic convulsions in mammals via GABAA receptor blockade [1]. Its water solubility facilitates systemic or intracerebroventricular administration for acute seizure induction. However, direct SK channel blockade may contribute to seizure phenotype; picrotoxin or pentylenetetrazol are alternative chemoconvulsants with cleaner GABAergic mechanisms [2].

Studies Investigating the Functional Role of SK Channels

Bicuculline methobromide directly blocks small-conductance Ca2+-activated K+ (SK) channels, mimicking the effect of apamin (100 nM) [1]. This property makes it a valuable tool for exploring SK channel pharmacology and for developing nonpeptide SK antagonists, provided GABAA receptor blockade is controlled for or is not a confound [1].

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